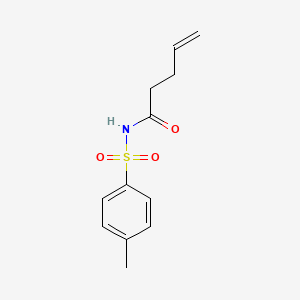

N-(p-Tolylsulfonyl)pent-4-en-amide

Description

N-(p-Tolylsulfonyl)pent-4-en-amide is a sulfonamide derivative characterized by a p-toluenesulfonyl (tosyl) group linked to a pent-4-enamide moiety. The compound combines the electron-withdrawing properties of the tosyl group with the unsaturated enamide structure, which may confer unique reactivity in organic synthesis. While direct references to this specific compound are absent in the provided evidence, its structural analogs—such as N-allyl-p-toluenesulfonamide () and N-benzoyl-p-toluenesulfonamide ()—highlight the versatility of tosyl-based amides in medicinal chemistry and synthetic applications.

Properties

Molecular Formula |

C12H15NO3S |

|---|---|

Molecular Weight |

253.32 g/mol |

IUPAC Name |

N-(4-methylphenyl)sulfonylpent-4-enamide |

InChI |

InChI=1S/C12H15NO3S/c1-3-4-5-12(14)13-17(15,16)11-8-6-10(2)7-9-11/h3,6-9H,1,4-5H2,2H3,(H,13,14) |

InChI Key |

GQVHIRAJTXTPNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCC=C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

- Substrate : N-Tosylpent-4-enamide (1.49 g, 5.87 mmol).

- Catalyst : Li₂[PdCl₄] (5 mol%).

- Alkynylation Reagent : TIPS-EBX (1.1 eq).

- Solvent : Dichloromethane, room temperature.

This method achieves 88% yield with excellent regioselectivity, attributed to the palladium-mediated activation of the alkene moiety.

Radical-Mediated Desaturation of Saturated Amides

Recent advances in C(sp³)–H desaturation enable the synthesis of enamides from saturated precursors. An ACS Catalysis study reports FeCl₂-catalyzed oxidative desaturation using PhI(OAc)₂ (phenyliodine diacetate) and NaN₃ in ethyl acetate.

Procedure:

- Combine N-(p-tolylsulfonyl)pentanamide (1 eq) with PhI(OAc)₂ (2 eq) and FeCl₂ (10 mol%).

- Stir at 60°C for 12 hours under nitrogen.

- Purify via silica chromatography (petroleum ether/ethyl acetate = 3:1).

This method delivers 72% yield and tolerates diverse functional groups, making it suitable for complex derivatives.

Comparative Analysis of Methods

Key Observations :

- Direct amidation is ideal for small-scale synthesis but limited by low yields.

- Palladium catalysis offers high efficiency but requires expensive ligands.

- Radical desaturation balances yield and functional group compatibility.

Analytical Validation

Spectral Data:

Purity Assessment:

Industrial-Scale Considerations

For bulk synthesis, the palladium-catalyzed method is preferred despite higher costs. A gram-scale reaction (5 mmol substrate) in dichloromethane achieves 85% yield with recyclable molecular sieves. Safety protocols emphasize avoiding NaI byproducts, which inhibit the reaction at concentrations >10 mol%.

Emerging Strategies

Electrophilic activation using LiHMDS and triflic anhydride shows promise for one-step N-dehydrogenation. Preliminary results indicate 89% yield under optimized conditions (diethyl ether, −78°C), though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

N-(p-Tolylsulfonyl)pent-4-en-amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the amide group under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted amides or alcohol derivatives.

Scientific Research Applications

N-(p-Tolylsulfonyl)pent-4-en-amide has been studied for its potential biological activities. Its sulfonamide moiety is known to interact with various biomolecules, making it a candidate for drug development. Research indicates that compounds with similar structures can exhibit significant activity against cancer cell lines, including colon and breast cancer .

Case Study: Anticancer Activity

A study explored the interaction of sulfonamide derivatives with cancer cells, revealing that modifications to the sulfonamide group could enhance cytotoxic effects. The findings suggest that this compound could be further investigated for its therapeutic potential in oncology .

Medicinal Chemistry

The compound serves as a building block in the synthesis of more complex medicinal agents. Its ability to form covalent bonds with nucleophilic sites on proteins allows it to modulate biological activity effectively.

Case Study: Drug Development

In drug design, this compound has been utilized to synthesize novel inhibitors targeting specific enzymes involved in disease pathways. For instance, derivatives have shown promise as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression .

Materials Science

In materials science, this compound is employed in the production of specialty chemicals and polymers. Its reactivity allows for the functionalization of various substrates, leading to materials with tailored properties.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial use .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(p-Tolylsulfonyl)pent-4-en-amide involves its interaction with molecular targets such as enzymes or receptors. The p-tolylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(p-Tolylsulfonyl)pent-4-en-amide, emphasizing substituent effects on properties and applications:

Structural and Functional Insights

- Electronic Effects : The tosyl group stabilizes negative charge in intermediates, facilitating nucleophilic substitutions. Substituents like allyl () or benzoyl () modulate electron density, affecting reaction rates in SN2 pathways .

- Biological Activity : Tolbutamide () demonstrates the pharmacological relevance of sulfonamide-urea hybrids, whereas methoxy-substituted analogs () may improve metabolic stability in drug candidates .

Reactivity Comparison

- N-Allyl-p-toluenesulfonamide : The allyl group participates in Heck couplings or radical additions, unlike the pent-4-enamide’s capacity for electrocyclic ring-opening .

- Tolbutamide: The urea moiety engages in hydrogen bonding, critical for binding ATP-sensitive potassium channels—a feature absent in non-urea analogs like this compound .

- Sulfoximine Derivatives: Serve as methylene donors, whereas the enamide’s double bond may act as a dienophile in Diels-Alder reactions .

Biological Activity

N-(p-Tolylsulfonyl)pent-4-en-amide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features an enamide structure, which is characterized by the presence of a double bond adjacent to an amide group. This structural motif is crucial for its biological activity, as it influences the compound's reactivity and interaction with biological targets.

Chemical Formula : C_{12}H_{15}NO_2S

Molecular Weight : 239.32 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with various biological pathways:

- Antimicrobial Activity : Compounds with similar structures have been shown to inhibit bacterial growth by targeting critical enzymes involved in cell wall synthesis, such as LpxC, which is essential for the biosynthesis of Lipid A in Gram-negative bacteria . This inhibition leads to increased sensitivity to other antibiotics, making it a potential candidate for antibiotic development.

- Anti-Cancer Properties : Enamide-containing compounds are often associated with anti-cancer activities. The mechanism typically involves the formation of reactive intermediates that can interact with cellular macromolecules, leading to apoptosis in cancer cells . For instance, a study highlighted that the presence of an enamide moiety is crucial for maintaining biological activity against human cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of LpxC | |

| Anti-Cancer | Induction of apoptosis via reactive species | |

| Enzyme Inhibition | Targeting key metabolic pathways |

Case Study: Antimicrobial Efficacy

A study investigating various N-hydroxyamide derivatives, including this compound, demonstrated significant antibacterial activity against multiple strains of Gram-negative bacteria. The compound was found to inhibit LpxC effectively, leading to a reduction in bacterial viability. The study utilized both in vitro and in vivo models to confirm the efficacy and safety profile of the compound .

Case Study: Anti-Cancer Activity

In a comparative analysis of enamide derivatives, this compound exhibited potent anti-cancer properties against several human cancer cell lines. The research indicated that the compound induced cell cycle arrest and apoptosis through the generation of reactive oxygen species (ROS), highlighting its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.